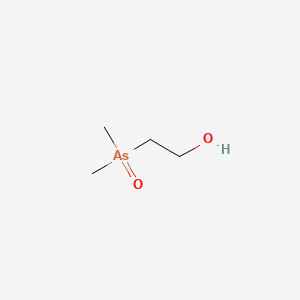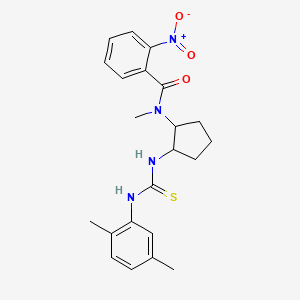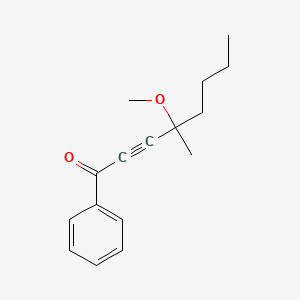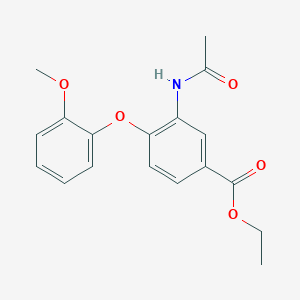
Copper--neodymium (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–neodymium (4/1) is an intermetallic compound composed of copper and neodymium in a 4:1 ratio This compound is part of a class of materials known for their unique magnetic, electrical, and catalytic properties Neodymium, a rare earth element, is known for its strong magnetic properties, while copper is renowned for its excellent electrical and thermal conductivity
準備方法
Synthetic Routes and Reaction Conditions: Copper–neodymium (4/1) can be synthesized through various methods, including carbothermic reduction and arc melting. In the carbothermic reduction method, neodymium(III) oxide (Nd2O3) is reduced using carbon in the presence of copper as a solvent metal. This process involves heating the mixture in a graphite resistance furnace, leading to the formation of copper–neodymium intermetallics .
Industrial Production Methods: Industrial production of copper–neodymium (4/1) typically involves high-temperature processes such as arc melting. In this method, the raw materials (copper and neodymium oxide) are melted together in an arc furnace, resulting in the formation of the desired intermetallic compound. This method is favored for its efficiency and ability to produce high-purity materials.
化学反応の分析
Types of Reactions: Copper–neodymium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form oxides, and with acids to form salts.
Common Reagents and Conditions:
Oxidation: When exposed to air, copper–neodymium (4/1) can oxidize, forming copper oxide and neodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to revert to its metallic form.
Substitution: It can undergo substitution reactions with halogens, forming halide compounds.
Major Products:
Oxidation: Copper oxide (CuO) and neodymium oxide (Nd2O3).
Reduction: Metallic copper and neodymium.
Substitution: Copper halides (e.g., CuCl2) and neodymium halides (e.g., NdCl3).
科学的研究の応用
Copper–neodymium (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems, where its magnetic properties can be utilized to guide drugs to specific sites in the body.
Industry: Copper–neodymium (4/1) is used in the production of high-performance magnets, which are essential components in electric motors, generators, and other electronic devices
作用機序
The mechanism by which copper–neodymium (4/1) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. At the molecular level, the copper and neodymium atoms in the compound can participate in electron transfer reactions, which are crucial in catalytic processes .
類似化合物との比較
Copper–neodymium (4/1) can be compared with other intermetallic compounds and rare earth alloys:
Copper–iron (CuFe): Unlike copper–neodymium, copper–iron alloys are more commonly used in structural applications due to their mechanical strength.
Neodymium–iron–boron (NdFeB): This compound is widely known for its use in permanent magnets. While copper–neodymium (4/1) also has magnetic properties, NdFeB magnets are stronger and more widely used in commercial applications.
Copper–nickel (CuNi): Copper–nickel alloys are known for their corrosion resistance and are commonly used in marine applications.
特性
| 77011-79-1 | |
分子式 |
Cu4Nd |
分子量 |
398.43 g/mol |
IUPAC名 |
copper;neodymium |
InChI |
InChI=1S/4Cu.Nd |
InChIキー |
DTAFMUJUYCEGIU-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)





![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)


